molecular formula C16H17F6N5O5P B1462684 Sitagliptin-d4 Phosphate CAS No. 1432063-88-1

Sitagliptin-d4 Phosphate

Cat. No.: B1462684
CAS No.: 1432063-88-1
M. Wt: 508.33 g/mol
InChI Key: CUFRPSLDGPIQBE-JBNLRCFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A trizolopyrazine dipeptidyl peptidase IV inhibitor. It has recently been approved for the therapy of type II diabetes.

Mechanism of Action

Sitagliptin-d4 Phosphate is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a serine protease that is ubiquitously expressed in many cell types . It is used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .

Target of Action

The primary target of this compound is the DPP-4 enzyme . This enzyme is involved in the inactivation of incretin hormones, which are gut-derived peptides that are released into the circulation after ingestion of a meal .

Mode of Action

this compound interacts with DPP-4, inhibiting its activity . This inhibition leads to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . It has also been found to reduce TNFα or LPS-induced cellular reactive oxygen species (ROS) level, cell apoptosis, and protein expression in the NFκB signaling pathway in HepG2 cells or primary mouse hepatocytes .

Biochemical Pathways

this compound affects several biochemical pathways. It enhances the levels of active incretin hormones, leading to an increase in insulin secretion and a decrease in glucagon levels . It also activates the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .

Pharmacokinetics

this compound is orally administered and has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes, and 80% of the drug is excreted through the kidneys . The elimination half-life of this compound is between 8 to 14 hours .

Result of Action

The action of this compound results in molecular and cellular effects that improve glycemic control in patients with type 2 diabetes mellitus . It reduces histological damage, edema, and myeloperoxidase activity in the lung, decreases the expression of pro-inflammatory cytokines, and inhibits excessive autophagy and ROS production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce ROS production and activate autophagy, which can be further enhanced by Nrf2 knockdown . This compound can reduce these effects, suggesting that it may have therapeutic potential in various inflammatory conditions .

Biochemical Analysis

Biochemical Properties

Sitagliptin-d4 Phosphate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon levels in a glucose-dependent manner . The interaction between this compound and DPP-4 is characterized by a high binding affinity, leading to effective inhibition of the enzyme’s activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to glucose by preventing the degradation of GLP-1 and GIP . Additionally, this compound has been shown to exert anti-inflammatory effects on rat insulinoma cells by suppressing the activation of nuclear factor kappa B (NF-κB) and reducing the expression of inflammatory cytokines . This compound also influences cellular metabolism by improving insulin sensitivity and enhancing glucose uptake in peripheral tissues .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, which is responsible for the inactivation of incretin hormones. By binding to the active site of DPP-4, this compound prevents the cleavage of GLP-1 and GIP, thereby prolonging their activity . This leads to increased insulin secretion and decreased glucagon release, ultimately improving glycemic control . Additionally, this compound has been shown to modulate the NF-κB signaling pathway, reducing inflammation and apoptosis in various cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity against DPP-4 for extended periods . Long-term studies have shown that this compound continues to enhance insulin secretion and improve glycemic control in diabetic models over several months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity, leading to improved glycemic control without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DPP-4. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, which enhance insulin secretion and decrease glucagon release . This modulation of incretin hormones plays a critical role in glucose homeostasis and overall metabolic regulation . Additionally, this compound has been shown to influence lipid metabolism by improving lipid profiles in diabetic models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, including the pancreas, liver, and intestines . This compound is primarily excreted through the kidneys, with a significant portion of the compound being eliminated unchanged . The distribution of this compound is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. The compound’s activity is primarily associated with its interaction with DPP-4, which is expressed on the cell surface . Additionally, this compound may influence intracellular signaling pathways by modulating the activity of key enzymes and transcription factors . The subcellular localization of this compound is critical for its therapeutic effects and overall cellular function .

Properties

InChI

InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFRPSLDGPIQBE-JBNLRCFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F6N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin-d4 Phosphate
Reactant of Route 2
Reactant of Route 2
Sitagliptin-d4 Phosphate
Reactant of Route 3
Sitagliptin-d4 Phosphate
Reactant of Route 4
Reactant of Route 4
Sitagliptin-d4 Phosphate
Reactant of Route 5
Sitagliptin-d4 Phosphate
Reactant of Route 6
Sitagliptin-d4 Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.